Triocacarcinone A

Description

Properties

CAS No. |

81552-35-4 |

|---|---|

Molecular Formula |

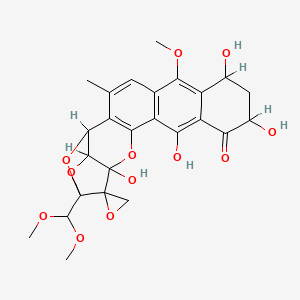

C25H26O12 |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

(1S,8S,10S,17R,18S,19R,21S)-19-(dimethoxymethyl)-8,10,13,17-tetrahydroxy-6-methoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one |

InChI |

InChI=1S/C25H26O12/c1-8-5-9-13(17(29)15-14(18(9)31-2)10(26)6-11(27)16(15)28)19-12(8)20-21-24(30,35-19)23(7-34-23)25(36-20,37-21)22(32-3)33-4/h5,10-11,20-22,26-27,29-30H,6-7H2,1-4H3/t10-,11-,20-,21-,23-,24+,25-/m0/s1 |

InChI Key |

CPBAGBXYUGCFGT-CBEGQXPNSA-N |

SMILES |

CC1=CC2=C(C(=C3C(=C2OC)C(CC(C3=O)O)O)O)C4=C1C5C6C(O4)(C7(CO7)C(O5)(O6)C(OC)OC)O |

Isomeric SMILES |

CC1=CC2=C(C(=C3C(=C2OC)[C@H](C[C@@H](C3=O)O)O)O)C4=C1[C@H]5[C@H]6[C@@](O4)([C@@]7(CO7)[C@@](O5)(O6)C(OC)OC)O |

Canonical SMILES |

CC1=CC2=C(C(=C3C(=C2OC)C(CC(C3=O)O)O)O)C4=C1C5C6C(O4)(C7(CO7)C(O5)(O6)C(OC)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Triocacarcinone A; Antibiotic DC 45 A(sub 2); DC-45 A(sub 2); Trioxacarcin A(sub 2); |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triocacarcinone A involves multiple steps, typically starting from simpler organic molecules. The process often includes reactions such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Triocacarcinone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Triocacarcinone A has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism by which Triocacarcinone A exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The trioxacarcin family includes structurally related analogs such as trioxacarcins B, C, and DC-45-A1. These compounds share a common scaffold but differ in substituents and stereochemistry, which significantly influence their biological activity and synthetic accessibility. Below is a detailed comparison:

Structural Comparison

| Compound | Key Structural Features | Molecular Weight (Da) |

|---|---|---|

| Trioxacarcin A | Trioxane ring, epoxyquinone, tetracyclic core | ~640 |

| Trioxacarcin B | Lacks the C-12 methyl group compared to A; modified oxygenation pattern | ~626 |

| Trioxacarcin C | Reduced epoxyquinone moiety; additional hydroxylation | ~642 |

| DC-45-A1 | Simplified carbocyclic core; absence of trioxane moiety | ~580 |

Trioxacarcin A’s trioxane and epoxyquinone groups are critical for DNA interaction, while DC-45-A1’s structural simplicity reduces potency but improves synthetic feasibility .

Research Findings and Implications

- Structure-Activity Relationship (SAR): The trioxane ring and epoxyquinone are indispensable for DNA damage and cytotoxicity. Analogs lacking these motifs (e.g., DC-45-A1) show negligible activity .

- Therapeutic Potential: Trioxacarcin A’s potency warrants further exploration in targeted delivery systems to mitigate off-target toxicity.

Biological Activity

Triocacarcinone A is a notable compound derived from the genus Triocaca, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by specific structural features that contribute to its biological activity. Its chemical structure includes functional groups that are crucial for interaction with biological targets.

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

- Mechanism of Action: this compound has been shown to induce apoptosis in various cancer cell lines. It affects the mitochondrial pathway, leading to cytochrome c release and activation of caspases, which are essential for programmed cell death.

- Case Study: In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This effect was associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

2. Antimicrobial Activity

- Antibacterial Effects: this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Research Findings: A study reported a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

3. Anti-inflammatory Activity

- Mechanism: The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Research Evidence: In a murine model of inflammation, administration of this compound reduced paw edema by 40% compared to control groups, indicating significant anti-inflammatory properties.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model/Study | IC50/MIC |

|---|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial pathway | MCF-7 breast cancer cells | 25 µM |

| Antimicrobial | Disrupts bacterial cell membrane | S. aureus, E. coli | 15 µg/mL |

| Anti-inflammatory | Inhibits cytokine production | Murine model | Reduction in edema by 40% |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:

- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, further research could explore its role as a chemotherapeutic agent.

- Infectious Diseases: Its antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

- Inflammatory Disorders: The anti-inflammatory effects indicate potential for use in conditions such as arthritis or inflammatory bowel disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.